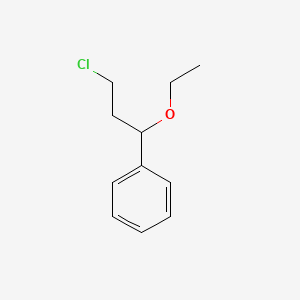
(3-Chloro-1-ethoxypropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-1-ethoxypropyl)benzene is an organic compound with the molecular formula C11H15ClO. It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-1-ethoxypropyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-ethoxypropyl)benzene typically involves the alkylation of benzene with 3-chloro-1-ethoxypropane. This reaction can be carried out using a Friedel-Crafts alkylation process, where benzene reacts with 3-chloro-1-ethoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-1-ethoxypropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the ethoxy group to an alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of (3-hydroxy-1-ethoxypropyl)benzene.
Oxidation: Formation of (3-chloro-1-ethoxypropyl)benzaldehyde or (3-chloro-1-ethoxypropyl)benzoic acid.
Reduction: Formation of (3-ethoxypropyl)benzene or (3-chloro-1-propyl)benzene.
Aplicaciones Científicas De Investigación
(3-Chloro-1-ethoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chloro-1-ethoxypropyl)benzene involves its interaction with various molecular targets. The chlorine atom and the ethoxy group can participate in nucleophilic and electrophilic reactions, respectively. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloro-1-propyl)benzene: Similar structure but lacks the ethoxy group.
(3-Ethoxypropyl)benzene: Similar structure but lacks the chlorine atom.
(3-Chloro-1-methoxypropyl)benzene: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
(3-Chloro-1-ethoxypropyl)benzene is unique due to the presence of both a chlorine atom and an ethoxy group on the propyl chain. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
83732-49-4 |
|---|---|
Fórmula molecular |
C11H15ClO |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
(3-chloro-1-ethoxypropyl)benzene |
InChI |
InChI=1S/C11H15ClO/c1-2-13-11(8-9-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Clave InChI |
DTXVPDFYMAYILK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCCl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


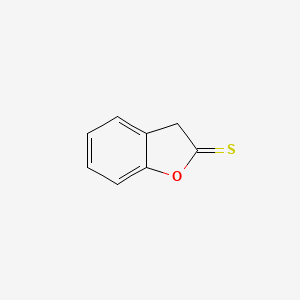
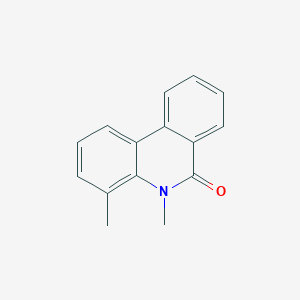
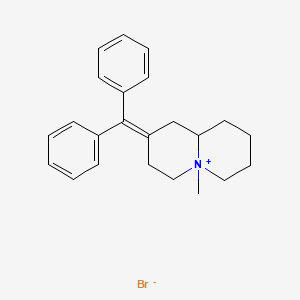
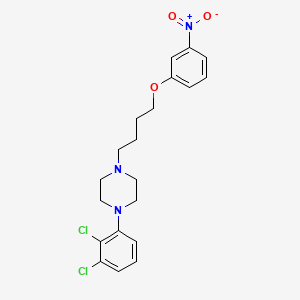
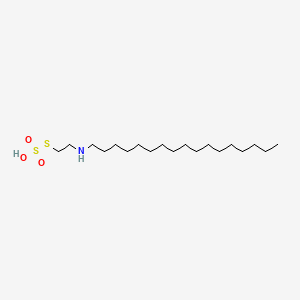

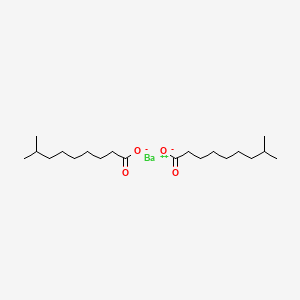

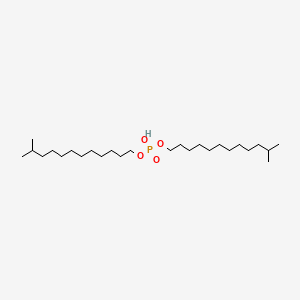
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)
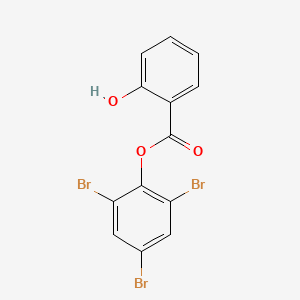
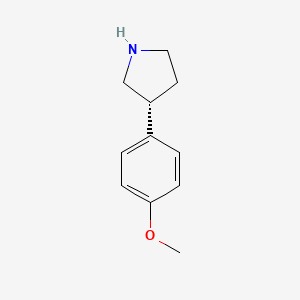
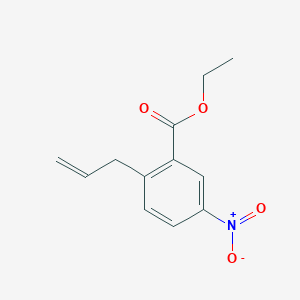
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
